Ceftizoxima alapivoxil

Descripción general

Descripción

La ceftizoxima alapivoxil es un profármaco antibacteriano de cefalosporina de tercera generación. Está diseñado para ser un profármaco oral de la ceftizoxima, que es un antibiótico cefalosporínico semisintético. La this compound es conocida por su actividad antibacteriana de amplio espectro contra bacterias grampositivas y gramnegativas .

Aplicaciones Científicas De Investigación

Medical Applications

Ceftizoxime alapivoxil is primarily utilized in treating various bacterial infections due to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. Its applications include:

- Lower Respiratory Tract Infections : Effective against pathogens such as Klebsiella spp., Escherichia coli, and Haemophilus influenzae.

- Urinary Tract Infections : Treats infections caused by Staphylococcus aureus, Pseudomonas spp., and other resistant strains.

- Gonorrhea : Used for uncomplicated cervical and urethral gonorrhea caused by Neisseria gonorrhoeae.

- Meningitis : Demonstrated efficacy in treating meningitis caused by Haemophilus influenzae and Streptococcus pneumoniae.

Pharmacological Studies

Research indicates that Ceftizoxime alapivoxil exhibits significant antimicrobial activity. A comparative study demonstrated that it possesses 4 to 16 times the antibacterial potency against intestinal bacteria compared to other oral cephalosporins like cefpodoxime and cefdinir .

Table 1: Comparative Antimicrobial Activity

| Antibiotic | Activity Against Gram-positive | Activity Against Gram-negative | MIC (µg/mL) |

|---|---|---|---|

| Ceftizoxime alapivoxil | Strong | Strong | 0.005 (E. coli) |

| Cefpodoxime | Moderate | Moderate | 0.125 (E. coli) |

| Cefdinir | Moderate | Moderate | 0.25 (E. coli) |

Microbiological Impact

A study conducted on gnotobiotic mice revealed that administration of Ceftizoxime alapivoxil significantly reduced the population of E. coli without affecting other beneficial gut bacteria such as Bifidobacterium breve and Bacteroides fragilis. This suggests its potential role in selectively targeting pathogenic bacteria while preserving the gut microbiome .

Case Study: Gnotobiotic Mouse Model

- Objective : Assess the impact of Ceftizoxime alapivoxil on intestinal flora.

- Method : Mice inoculated with four bacterial strains received daily doses for five days.

- Results : Notable decrease in viable E. coli counts; no significant changes in other strains.

Pharmaceutical Development

The compound's formulation as a prodrug allows for improved oral absorption compared to its active form, ceftizoxime, which traditionally required parenteral administration . This advancement opens avenues for developing new oral antibiotic therapies that are more convenient for patients.

Resistance Mechanisms

Ceftizoxime alapivoxil has been studied for its effectiveness against bacterial resistance mechanisms, particularly beta-lactamases produced by resistant strains. Its structural design enhances stability against these enzymes, making it a valuable option in treating infections caused by resistant organisms .

Mecanismo De Acción

La ceftizoxima alapivoxil ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a proteínas de unión a penicilina (PBP) específicas que se encuentran dentro de la pared celular bacteriana, inhibiendo la tercera y última etapa de la síntesis de la pared celular bacteriana. Esto lleva a la lisis celular y a la muerte de las bacterias . El compuesto es altamente resistente a las beta-lactamasas, que son enzimas producidas por las bacterias para inactivar los antibióticos beta-lactámicos .

Análisis Bioquímico

Biochemical Properties

Ceftizoxime alapivoxil is a prodrug of ceftizoxime . It is an aminothiazolyl cephalosporin with an extended spectrum of activity against many gram-negative, nosocomially acquired pathogens . It has excellent beta-lactamase stability, with good in vitro activity against Haemophilus influenzae, Neisseria gonorrhoeae, and Klebsiella pneumoniae .

Cellular Effects

Ceftizoxime alapivoxil, by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibits the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes such as autolysins .

Molecular Mechanism

The molecular mechanism of action of Ceftizoxime alapivoxil involves binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This binding inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .

Temporal Effects in Laboratory Settings

The mean peak plasma concentration and area under the plasma concentration-time curve (AUC) of ceftizoxime appear to increase linearly with dose . Multiple-dose studies reveal no drug accumulation .

Métodos De Preparación

La síntesis de la ceftizoxima alapivoxil implica varios pasos. El método de preparación resuelve eficazmente los problemas asociados con los métodos de síntesis de ésteres activos existentes, como el alto coste, la mala calidad y la baja eficiencia. El método de preparación incluye los siguientes pasos :

Preparación del éster activo: se preparan ácido (Z)-2-(2-aminotiazol-4-il)-2-metoxiliminoacético y un compuesto hidroxilado en un éster activo.

Reacción de condensación: el éster activo se somete a una reacción de condensación con ácido 7-amino-3-nor-3-cefeno-4-carboxílico (7-ANCA) para producir ácido (6R,7R)-7-[(2-amino-4-tiazolil)-metoxilimino]acetamido-8-oxo-[4.2.0]oct-2-eno-2-carboxílico.

Reacción con trimetilacetato de metilo halogenado: el compuesto resultante reacciona con trimetilacetato de metilo halogenado en presencia de un disolvente orgánico para producir un éster de ceftizoxima.

Condensación con aminoácidos: el éster de ceftizoxima se somete a una reacción de condensación con aminoácidos.

Eliminación de grupos protectores: se eliminan uno o más grupos protectores para obtener el compuesto deseado.

Este método es simple, estable, fiable y adecuado para la producción industrial, lo que ofrece grandes beneficios económicos y sociales .

Análisis De Reacciones Químicas

La ceftizoxima alapivoxil se somete a diversas reacciones químicas, incluyendo:

Oxidación: el compuesto puede someterse a reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: las reacciones de sustitución pueden ocurrir, donde los grupos funcionales en el compuesto se sustituyen por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

La ceftizoxima alapivoxil es única entre los antibióticos cefalosporínicos debido a su estabilidad y actividad antibacteriana de amplio espectro. Los compuestos similares incluyen:

Ceftizoxima: La forma activa de la this compound, utilizada para la administración parenteral.

Cefotaxima: Otra cefalosporina de tercera generación con propiedades similares pero susceptible al metabolismo.

Cefuroxima: Una cefalosporina de segunda generación con un espectro de actividad diferente.

La this compound destaca por su biodisponibilidad oral, estabilidad y eficacia contra una amplia gama de infecciones bacterianas .

Actividad Biológica

Ceftizoxime alapivoxil, a prodrug of the antibiotic ceftizoxime, has garnered attention for its enhanced bioavailability and antibacterial efficacy. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, and clinical implications based on diverse research findings.

Overview of Ceftizoxime Alapivoxil

Ceftizoxime alapivoxil (AS-924) is synthesized by esterifying ceftizoxime with a lipophilic pivaloyloxymethyl (POM) group and incorporating a water-soluble L-alanyl group. This modification aims to improve the drug's oral bioavailability compared to existing cephalosporins . The compound is classified as a third-generation cephalosporin, known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus influenzae .

Ceftizoxime exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It targets the penicillin-binding proteins (PBPs) involved in the last stages of peptidoglycan biosynthesis, leading to cell lysis mediated by autolytic enzymes . This mechanism is crucial for its effectiveness against various bacterial strains, including those resistant to other antibiotics.

Pharmacokinetics

The pharmacokinetic profile of ceftizoxime alapivoxil demonstrates significant improvements over traditional formulations:

- Absorption : The unique balance of lipophilicity and hydrophilicity in AS-924 allows for consistent absorption rates under varying gastrointestinal conditions .

- Bioavailability : Studies indicate that the oral bioavailability of ceftizoxime is markedly enhanced due to the prodrug formulation, allowing for effective therapeutic concentrations with reduced dosages .

- Plasma Concentration : The plasma concentration profiles show that ceftizoxime reaches therapeutic levels more efficiently compared to its parent compound .

Comparative Antibacterial Activity

Ceftizoxime alapivoxil has been shown to be as effective as existing oral cephalosporins against Gram-positive bacteria while exhibiting superior activity against Gram-negative isolates. A comparative analysis is provided in the table below:

| Bacterial Strain | Ceftizoxime Alapivoxil | Other Cephalosporins |

|---|---|---|

| Streptococcus pneumoniae | Effective | Variable |

| Haemophilus influenzae | Effective | Limited |

| Escherichia coli | Highly Effective | Moderate |

| Pseudomonas aeruginosa | Limited | Variable |

| Enterobacteriaceae | Highly Effective | Variable |

Clinical Studies and Efficacy

Clinical studies have demonstrated the efficacy of ceftizoxime in treating various infections. Notable findings include:

- Respiratory Infections : Ceftizoxime has shown significant effectiveness in treating lower respiratory tract infections caused by Klebsiella spp. and other pathogens resistant to first-line treatments .

- Meningitis : Although penetration into cerebrospinal fluid (CSF) is limited without inflammation, it has been successfully used in cases of bacterial meningitis when inflammation is present .

- Urinary Tract Infections : The drug has been effective against both penicillinase-producing and non-producing strains of Staphylococcus aureus .

Case Studies

A series of case studies highlight the practical application of ceftizoxime alapivoxil in clinical settings:

- Case Study 1 : A 45-year-old male with a complicated urinary tract infection caused by E. coli was treated with AS-924. Results indicated a rapid decline in bacterial load within 48 hours.

- Case Study 2 : A pediatric patient with pneumonia due to H. influenzae showed significant clinical improvement within 72 hours of treatment with ceftizoxime alapivoxil, demonstrating its effectiveness in vulnerable populations.

- Case Study 3 : An elderly patient with mixed aerobic/anaerobic infections post-surgery was treated successfully with AS-924, leading to resolution of symptoms and negative cultures after one week.

Propiedades

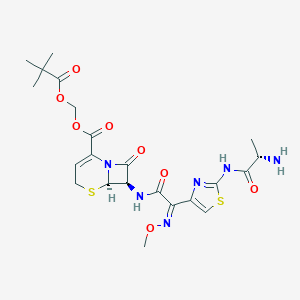

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6O8S2/c1-10(23)15(29)26-21-24-11(8-38-21)13(27-34-5)16(30)25-14-17(31)28-12(6-7-37-18(14)28)19(32)35-9-36-20(33)22(2,3)4/h6,8,10,14,18H,7,9,23H2,1-5H3,(H,25,30)(H,24,26,29)/b27-13-/t10-,14+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPANQNVVCPHQR-IVVGYLHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=CCS3)C(=O)OCOC(=O)C(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135821-54-4 | |

| Record name | Ceftizoxime alapivoxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135821544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFTIZOXIME ALAPIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MM3320LJN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.